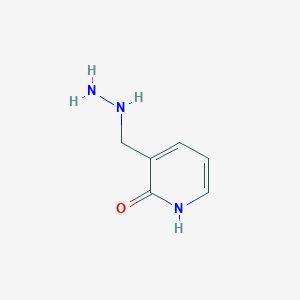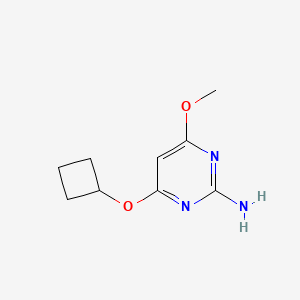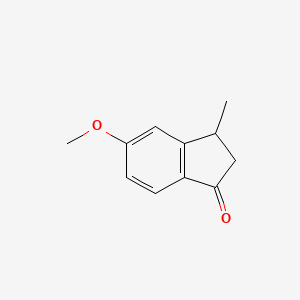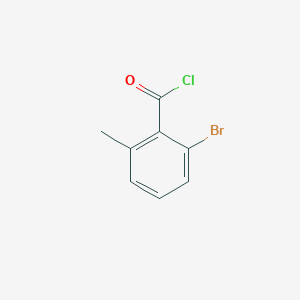
2-(2-Aminopropan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminopropan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with an amino group and a propan-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the base-promoted aerobic cascade reaction. This method is advantageous due to its regiospecificity and atom-economical nature, allowing for the formation of multiple bonds in a single pot .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow principles of green chemistry to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminopropan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert the compound into different derivatives.
Substitution: Common in organic synthesis, substitution reactions can replace the amino or carboxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminopropan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Aminopropan-2-yl)benzoic acid involves its interaction with various molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino benzoic acid: Shares the benzoic acid core but lacks the propan-2-yl substituent.
Para-aminobenzoic acid (PABA): Similar structure but with the amino group in the para position.
Uniqueness
2-(2-Aminopropan-2-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new materials and studying biological processes .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-(2-aminopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-10(2,11)8-6-4-3-5-7(8)9(12)13/h3-6H,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
WFERMTRLYGODQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


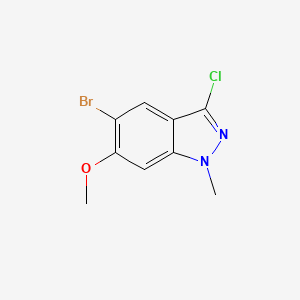
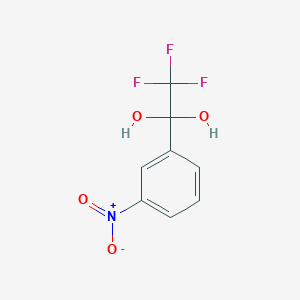

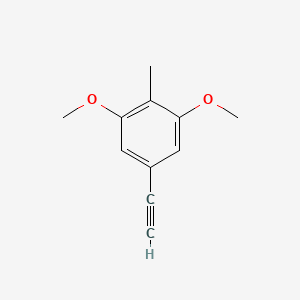

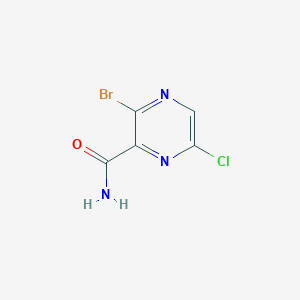
![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
